(S)-甲氧肌松

描述

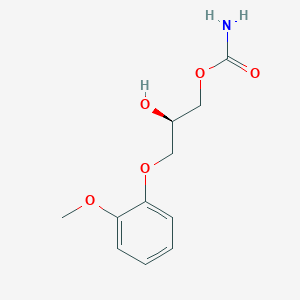

Synthesis Analysis

(S)-Methocarbamol can be synthesized using guaiacol glyceryl ether and diethylcarbonate in the presence of EtONa. This process involves cyclization to obtain 4-(2-methoxyphenoxymethyl)-[1,3]dioxolan-2-one, followed by reaction with NH3·H2O in dichloroethane and recrystallization with cyclohexane, achieving an overall yield of 77% (Qiu Fang, 2006). Another synthesis route involves a three-step process starting from glyceryl guaiacolate, leading to the synthesis of Methocarbamol acetate (Liu Sha, 2008).

Molecular Structure Analysis

Structural properties of Methocarbamol have been studied through FT IR, (1)H NMR, and UV-Vis techniques. The stability arises from hyper-conjugative interactions, charge delocalization, and H-bonding, as analyzed using natural bond orbital (NBO) analysis (A. Mansour & Ola R. Shehab, 2014).

Chemical Reactions and Properties

Methocarbamol undergoes decomposition in an ethanol/water mixture at 80°C to guaifenesin and carbamate ion, where the degradation mechanism involves trapping the carbamate ion via complexation with copper(II) ion (A. Mansour & Ola R. Shehab, 2014).

Physical Properties Analysis

The solvation parameters of Methocarbamol in various aqueous binary co-solvent mixtures were derived from their thermodynamic properties using the inverse Kirkwood–Buff integrals (IKBI) method. This shows the drug is sensitive to solvation effects, particularly in mixtures with similar solvent compositions (D. M. Jiménez et al., 2014).

Chemical Properties Analysis

Methocarbamol is a carbamate with muscle relaxant properties. Though its exact mechanism of action is not fully established, it's postulated to work similarly to carbamates, possibly inhibiting acetylcholinesterase at various synapses (2020).

科学研究应用

作用机制和对肌肉的影响:甲氧肌松阻断肌肉电压门控钠离子通道,特别是 Nav1.4 通道,并降低小鼠肌肉的等长力,阐明了其在神经肌肉传递中的分子作用机制(Zhang et al., 2020)。

疼痛管理中的临床应用:用于治疗肌肉痉挛、关节肌肉扭伤、腰肌痉挛、坐骨神经痛、肥厚性脊椎炎、类风湿性关节炎等疼痛综合征,以及在整形外科手术中控制术后疼痛(Jiaxiang, 2011)。此外,已观察到它可以减少乳房整形手术中的术后疼痛和麻醉药的使用(Schneider, 2002)。

药代动力学和药物分析:研究集中于开发用于评估药物制剂中甲氧肌松的分析方法。例如,已经探索了紫外分光光度法来估算散装和制剂中的甲氧肌松(Meher & Mamillapalli, 2013)。

在特定疾病中的疗效:研究表明其疗效参差不齐。例如,它并没有显着改善住院前 3 天创伤后的疼痛控制(Aljuhani et al., 2017)。然而,在闭合性肋骨骨折的创伤患者中,使用它与缩短住院时间有关(Patanwala et al., 2017)。

相互作用和副作用:它与吗啡和阿司匹林等药物相互作用,可能影响它们的镇痛活性(Fennessy & Raper, 1969)。它在骨科中的使用显示出有益的结果,一些患者出现嗜睡、虚弱和出汗等轻微副作用(Lewis, 1959)。

生化相互作用:甲氧肌松抑制酵母蔗糖酶的活性,酵母蔗糖酶是先天性蔗糖酶-异麦芽糖酶缺乏症患者的关键酶(Minai-Tehrani et al., 2012)。

药物检测影响:它会导致用于诊断嗜铬细胞瘤的香草扁桃酸筛查试验中出现假阳性反应(Campbell et al., 1964)。

透皮递送研究:最近的研究探索了甲氧肌松负载纳米乳胶凝胶的开发,用于局部递送,旨在提高疗效并降低毒性(Sugumaran & Mathialagan, 2022)。

血液学效应:甲氧肌松在体外具有溶血潜力,但体内研究表明溶血在生理水平内,不会造成显着风险(Scott, Tisdale, & Cummings, 1977)。

属性

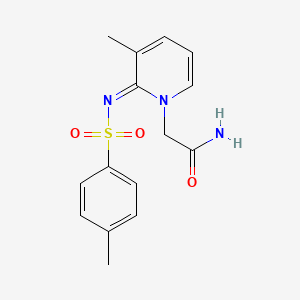

IUPAC Name |

[(2S)-2-hydroxy-3-(2-methoxyphenoxy)propyl] carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO5/c1-15-9-4-2-3-5-10(9)16-6-8(13)7-17-11(12)14/h2-5,8,13H,6-7H2,1H3,(H2,12,14)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNXFOGHNGIVQEH-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCC(COC(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1OC[C@@H](COC(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-methocarbamol | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,3'-Di-tert-butyl-4H,4'H-[1,1'-binaphthalenylidene]-4,4'-dione](/img/structure/B1145962.png)

![(R)-4-([1,1'-Biphenyl]-4-yl)-3-aminobutanoic acid hydrochloride](/img/structure/B1145978.png)